
叔丁基 4-(6-((5-溴-1-甲基-2-氧代-1,2-二氢吡啶-3-基)氨基)吡啶-3-基)哌嗪-1-甲酸酯
描述
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26BrN5O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯,一种与所要求化学物质在结构上相关的化合物,是小分子抗癌药物的重要中间体。它的合成涉及亲核取代、氧化、卤代和消除反应,总收率高达 71.4%。该化合物在靶向癌症中 PI3K/AKT/mTOR 通路中起着至关重要的作用,该通路对细胞生长和存活至关重要。正在努力开发能够克服耐药性问题的有效抗癌药物,这种化合物作为许多此类药物的关键中间体 (Zhang, Ye, Xu, & Xu, 2018)。
化学合成和表征
叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯的合成,一种相关化合物,涉及碳二亚胺和 3-氟苯甲酸之间的缩合反应。该化合物已通过各种光谱方法和单晶 XRD 数据表征,揭示了其在单斜晶系中的晶体结构。它已被筛选出体外抗菌和驱虫活性,显示出中等的驱虫活性 (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。
酰化反应中的催化
对含有 4-氨基吡啶基衍生物的聚甲基丙烯酸酯的研究,在结构上相似,突出了它们作为酰化反应中催化剂的有效性。这项研究阐明了这些化合物(尤其是在叔丁醇酰化形成叔丁基乙酸酯中的)的催化活性。该研究强调了邻近基团在催化循环中的影响,有助于理解涉及此类化合物的催化 (Mennenga, Dorn, Menzel, & Ritter, 2015)。
结构分析和反应性
在另一项研究中,使用改进的方法合成了一个空间位阻大的哌嗪衍生物,其结构相似。该研究重点关注该衍生物的新颖化学和药理学上有用的核心,表明其在开发新药或作为有机反应中的催化剂方面的潜力 (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021)。
属性
IUPAC Name |
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O3/c1-20(2,3)29-19(28)26-9-7-25(8-10-26)15-5-6-17(22-12-15)23-16-11-14(21)13-24(4)18(16)27/h5-6,11-13H,7-10H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBFZNLMCSPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
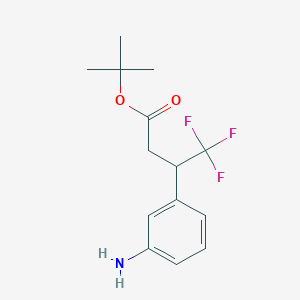
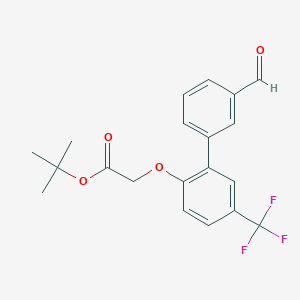
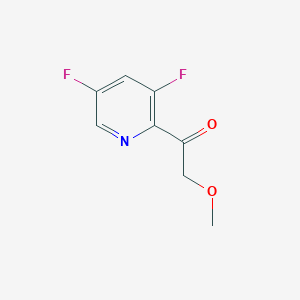

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)


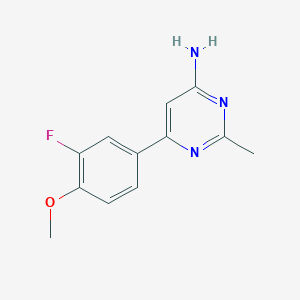
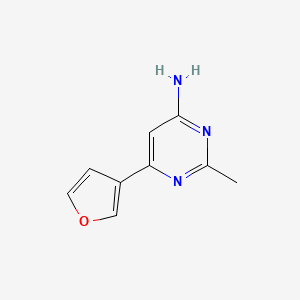


![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)